molecular formula C10H14N5O7P B12105690 3'-Azido-2',3'-dideoxy-thymidine-5'-monophosphate, sodium salt

3'-Azido-2',3'-dideoxy-thymidine-5'-monophosphate, sodium salt

Cat. No.: B12105690
M. Wt: 347.22 g/mol
InChI Key: OIFWQOKDSPDILA-UHFFFAOYSA-N
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Description

3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is a chemical compound with the molecular formula C10H14N5O7P. It is a derivative of thymidine, a nucleoside that is one of the four building blocks of DNA. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the study of viral replication and inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

    Phosphorylation: The compound can be further phosphorylated to form di- and triphosphate derivatives.

Common Reagents and Conditions

    Sodium Azide:

    Methanesulfonyl Chloride: Used for the formation of the mesylate intermediate.

    Phosphorylating Agents: Used for the phosphorylation step.

Major Products

    3’-Azido-3’-deoxythymidine: An intermediate in the synthesis.

    3’-Azido-2’,3’-dideoxy-thymidine-5’-diphosphate: A potential product from further phosphorylation.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt involves its incorporation into viral DNA by reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is crucial for its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine: A closely related compound that lacks the phosphate group.

    2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral research.

    2’,3’-Dideoxyinosine: Similar in structure and function, used in the treatment of HIV/AIDS.

Uniqueness

3’-Azido-2’,3’-dideoxy-thymidine-5’-monophosphate, sodium salt is unique due to its specific structure that combines the azido group with a monophosphate group. This combination enhances its ability to inhibit viral DNA synthesis while also allowing for further phosphorylation to more active forms .

Properties

IUPAC Name

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFWQOKDSPDILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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